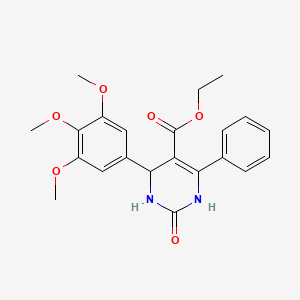

1-Cyclopentyl-3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

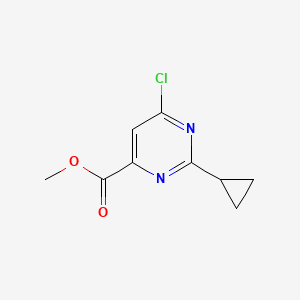

The compound “1-Cyclopentyl-3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea” is a complex organic molecule. It contains a cyclopentyl group (a cycloalkane consisting of a ring of five carbon atoms), a 4-methoxyphenyl group (a phenyl ring with a methoxy group attached to the 4th carbon), and a 5-oxopyrrolidin-3-yl group (a pyrrolidine ring with a carbonyl group at the 5th position and a urea group at the 3rd position) .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a cyclic structure. The cyclopentyl group would provide a degree of rigidity to the molecule, while the urea group could participate in hydrogen bonding. The methoxyphenyl group is an aromatic ring, which could contribute to the compound’s stability and reactivity .Applications De Recherche Scientifique

Stereoselective Synthesis and PI3 Kinase Inhibition

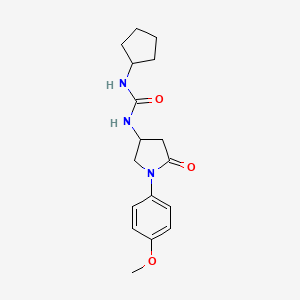

Urea derivatives have been synthesized for their potential in inhibiting PI3 kinase, a key enzyme implicated in cancer progression. A study detailed the stereoselective synthesis of an active metabolite of a potent PI3 kinase inhibitor, highlighting the importance of stereochemistry in medicinal chemistry (Zecheng Chen et al., 2010).

Acetylcholinesterase Inhibition

Research on flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas demonstrated their novel application as acetylcholinesterase inhibitors. Optimizing spacer length and conformational flexibility proved crucial for enhancing inhibitory activities, offering insights into designing better therapeutic agents for diseases like Alzheimer's (J. Vidaluc et al., 1995).

Novel Cyclic Dipeptidyl Ureas

The synthesis of 3-hydroxy-6-oxo[1,2,4]triazin-1-yl alaninamides introduced a new class of cyclic dipeptidyl ureas. These compounds represent pseudopeptidic triazines, showcasing the utility of urea derivatives in creating bioactive molecules with potential pharmacological applications (M. Sañudo et al., 2006).

Anticancer Activity

A study on ureas and sulfamides derived from 1-aminotetralins revealed their anticancer activity against glioblastoma and prostate cancer cell lines. This research underscores the therapeutic potential of urea derivatives in cancer treatment, with some compounds showing significant cytotoxic activity (B. Özgeriş et al., 2017).

Role in Apoptosis and Autophagy

Investigations into a phenoxypyrimidine urea derivative (AKF-D52) elucidated its role in inducing apoptosis and autophagy in non-small cell lung cancer cells. The compound's ability to trigger cell death pathways offers promising avenues for developing new cancer therapies (Hyo-Sun Gil et al., 2021).

Propriétés

IUPAC Name |

1-cyclopentyl-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N3O3/c1-23-15-8-6-14(7-9-15)20-11-13(10-16(20)21)19-17(22)18-12-4-2-3-5-12/h6-9,12-13H,2-5,10-11H2,1H3,(H2,18,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOKHTBIKXMYMCD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)NC3CCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[1-(4-ethoxyphenyl)imidazol-2-yl]sulfanyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2761848.png)

![N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-4-phenoxybenzene-1-sulfonamide](/img/structure/B2761849.png)

![2-[2-(Azepan-1-yl)-2-oxoethyl]sulfanyl-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2761850.png)

![2-[5-(2-Fluoro-phenyl)-[1,3,4]oxadiazol-2-ylsulfanyl]-1-piperidin-1-yl-ethanone](/img/structure/B2761851.png)

![Ethyl 2-{2-[(4-methylphenyl)amino]-1,3-thiazol-4-yl}acetate](/img/structure/B2761852.png)

![tert-butyl (1-oxo-1-((4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)amino)propan-2-yl)carbamate](/img/structure/B2761857.png)

![4-(4-chlorophenyl)-3-(1H-pyrrol-1-yl)-N-[4-(trifluoromethoxy)phenyl]thiophene-2-carboxamide](/img/structure/B2761863.png)

![N-[1-(1H-benzimidazol-2-yl)-2-methylpropyl]-4-methoxybenzamide](/img/structure/B2761864.png)